molecular formula C8H7NO6 B14432866 3-Hydroxy-4-methoxy-5-nitrobenzoic acid CAS No. 80547-65-5

3-Hydroxy-4-methoxy-5-nitrobenzoic acid

Cat. No.: B14432866
CAS No.: 80547-65-5
M. Wt: 213.14 g/mol
InChI Key: YJNZVXWSDLXUFD-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methoxy-5-nitrobenzoic acid is an aromatic compound with the molecular formula C8H7NO6 It is characterized by the presence of hydroxyl, methoxy, and nitro functional groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-methoxy-5-nitrobenzoic acid typically involves the nitration of vanillic acid. Vanillic acid is dissolved in acetic acid, and nitric acid is added dropwise at room temperature. The reaction mixture is stirred for a specified period, and the product is precipitated by pouring the mixture into ice-water. The resulting precipitate is filtered, washed with water, and dried under vacuum to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration reactions under controlled conditions to ensure safety and maximize yield.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-4-methoxy-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

3-Hydroxy-4-methoxy-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-methoxy-5-nitrobenzoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Specific pathways and targets are still under investigation, but the compound’s ability to modulate oxidative stress and microbial growth has been noted .

Similar Compounds:

Comparison: this compound is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.

Properties

80547-65-5

Molecular Formula

C8H7NO6

Molecular Weight

213.14 g/mol

IUPAC Name

3-hydroxy-4-methoxy-5-nitrobenzoic acid

InChI

InChI=1S/C8H7NO6/c1-15-7-5(9(13)14)2-4(8(11)12)3-6(7)10/h2-3,10H,1H3,(H,11,12)

InChI Key

YJNZVXWSDLXUFD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1O)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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